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2-Acetyl-4-isopropenylpyridine

Flavor chemistry Organoleptic differentiation Pyridine regioisomers

2-Acetyl-4-isopropenylpyridine (CAS 142896-11-5; FEMA 4636; JECFA is a pyridine-derived aryl alkyl ketone first identified as a trace component in Scotch spearmint oil (Mentha cardiaca). It is recognized as a flavoring agent by both the U.S.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 142896-11-5
Cat. No. B114939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-isopropenylpyridine
CAS142896-11-5
SynonymsEthanone, 1-[4-(1-methylethenyl)-2-pyridinyl]- (9CI)
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC(=NC=C1)C(=O)C
InChIInChI=1S/C10H11NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6H,1H2,2-3H3
InChIKeyQGALSOGFUDWZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-isopropenylpyridine (CAS 142896-11-5): Procurement-Relevant Profile for Flavor & Fragrance R&D


2-Acetyl-4-isopropenylpyridine (CAS 142896-11-5; FEMA 4636; JECFA 2153) is a pyridine-derived aryl alkyl ketone first identified as a trace component in Scotch spearmint oil (Mentha cardiaca) [1]. It is recognized as a flavoring agent by both the U.S. FDA (EAFUS) and the Joint FAO/WHO Expert Committee on Food Additives, with a GRAS designation under FEMA GRAS Publication No. 24 [2][3]. Its molecular formula is C₁₀H₁₁NO (MW 161.2) and it is available commercially as a pale yellow clear liquid with a minimum assay of 95 % [4].

Why 2-Acetyl-4-isopropenylpyridine Cannot Be Substituted by Close Pyridine Analogs Without Risk


The regioisomeric pair 2‑acetyl‑4‑isopropenylpyridine (FEMA 4636) and 4‑acetyl‑2‑isopropenylpyridine (FEMA 4637) share identical molecular formulas and weights, yet JECFA explicitly flagged that additional information is needed to differentiate them [1]. Their odor profiles diverge substantially—grassy‑sweet‑minty‑amber versus fermented‑herbal‑green—making them organoleptically non‑fungible in flavor formulations [2]. Physical constants such as boiling point and water solubility also differ, meaning that a simple drop‑in replacement will shift both sensory character and processing behavior [1]. Procurement decisions must therefore be driven by the specific target organoleptic and physicochemical fingerprint rather than by chemical class membership alone.

2-Acetyl-4-isopropenylpyridine – Quantitative Differentiation Evidence Against Closest Analogs


Odor Profile Differentiation from the Positional Isomer 4-Acetyl-2-isopropenylpyridine

In U.S. Patent 5,214,027, the odor character of 2‑acetyl‑4‑isopropenylpyridine (Compound VI) is described as “grassy‑sweet, minty, somewhat amber like”, whereas its regioisomer 4‑acetyl‑2‑isopropenylpyridine (Compound IV) is described as “weak herbal green, fermented‑roast feeling” [1]. This direct side‑by‑side evaluation within the same experimental framework establishes a clear organoleptic differentiation that is not interchangeable in flavor or fragrance compounding.

Flavor chemistry Organoleptic differentiation Pyridine regioisomers

Boiling Point Differentiation from the Positional Isomer 4-Acetyl-2-isopropenylpyridine

The JECFA tentative specifications document a boiling point of 270–272 °C for 2‑acetyl‑4‑isopropenylpyridine [1] versus 277–279 °C for the 4‑acetyl‑2‑isopropenyl regioisomer [2]. The approximately 7 °C difference provides a quantifiable distillation‑based separation criterion and serves as a quality‑control discriminator between the two regioisomers.

Physicochemical characterization Distillation behavior Process specification

Water Solubility Differentiation from the Positional Isomer

JECFA documents report 2‑acetyl‑4‑isopropenylpyridine as “sparingly soluble in water” [1] whereas the 4‑acetyl‑2‑isopropenyl isomer is “practically insoluble to insoluble in water” [2]. This solubility differential is important for formulators working with aqueous‑based flavor delivery systems.

Solubility Formulation compatibility Aqueous flavor systems

Regulatory Recognition and Safety Clearance Differential

2‑Acetyl‑4‑isopropenylpyridine holds FEMA GRAS No. 4636 (Publication 24) [1] and JECFA No. 2153, with the 2012 JECFA evaluation concluding “No safety concern at current levels of intake when used as a flavouring agent” [2]. Its regioisomer 4‑acetyl‑2‑isopropenylpyridine carries independent identifiers FEMA 4637 and JECFA 2154, but JECFA explicitly noted that information is still required to reliably differentiate the two [3]. This regulatory nuance means the target compound has a more firmly established standalone identity within the safety evaluation framework, which may streamline regulatory dossier preparation.

Regulatory compliance GRAS status Food safety evaluation

Natural Occurrence as a Major Basic Component in Spearmint Oil

In the comprehensive analysis of Scotch spearmint oil basic fraction, 2‑acetyl‑4‑isopropenylpyridine was reported as a “major component” (peak area > 10 % of the total basic fraction) with a powerful grassy‑sweet and minty odor, distinguishing it from other pyridine co‑eluents such as 2‑acetyl‑4‑isopropylpyridine, 2,4‑diisopropenylpyridine, and 4‑isopropenyl‑2‑methylpyridine, which were present at lower relative abundances [1]. The basic fraction itself was obtained at a yield of 0.00102 % (10.2 ppm) of the original oil [2].

Natural flavor complex Spearmint oil reconstitution Authenticity

Refractive Index and Specific Gravity as Identity Discriminators

The JECFA specifications provide nD²⁰ = 1.518–1.520 and specific gravity (25 °C) = 1.006–1.008 for 2‑acetyl‑4‑isopropenylpyridine [1]. The regioisomer 4‑acetyl‑2‑isopropenylpyridine is specified at nD²⁰ = 1.517–1.519 and specific gravity = 1.007–1.009 [2]. Although the ranges overlap, the slight systematic offset (approximately +0.001 in refractive index) provides a measurable identity confirmation when combined with boiling point or odor assessment.

Quality control Identity testing Refractive index specification

Procurement‑Relevant Application Scenarios for 2‑Acetyl‑4‑isopropenylpyridine Based on Validated Evidence


Natural‑Identical Spearmint Flavor Reconstitution

As the quantitatively dominant pyridine in the basic fraction of Scotch spearmint oil (> 10 % peak area), 2‑acetyl‑4‑isopropenylpyridine is indispensable for constructing authentic natural‑identical spearmint flavor bases [1]. Its grassy‑sweet‑minty‑amber character provides the core mint‑body note that distinguishes Scotch spearmint from other mint varieties, making it the compound of choice for chewing gum, toothpaste, and confectionery flavor houses seeking fidelity to natural spearmint profiles [2][3].

Regulatory‑Compliant Flavor Formulation for Global Markets

With FEMA GRAS 4636 and JECFA 2153 clearance, and the explicit JECFA conclusion of no safety concern at current intake levels [1][2], this compound is ready for use in flavor formulations destined for markets requiring either FEMA GRAS or Codex/JECFA‑aligned safety assessments. Compared to its regioisomer for which JECFA has requested additional differentiation data, the target compound’s dossier is more complete, potentially accelerating regulatory review [3].

Analytical Reference Standard for Spearmint Oil Quality Control

The well‑characterized GC retention index (RI 1323), mass spectrum, and NMR data published in the primary literature [1] make 2‑acetyl‑4‑isopropenylpyridine a reliable reference standard for GC‑MS and GC‑FID quantification of the basic fraction in spearmint essential oils. Its > 10 % relative abundance in the basic fraction means that its signal is robust and easily monitored in routine quality‑control chromatograms.

Differentiation from Positional Isomer in Multi‑Component Flavor Blends

Formulators building complex mint or herbal flavor blends must avoid inadvertent substitution with 4‑acetyl‑2‑isopropenylpyridine, which imparts a fermented‑roast character incompatible with the target fresh‑mint profile [1]. The 7 °C boiling point gap and refractive index offset provide practical incoming‑material identity checks to ensure procurement integrity [2].

Technical Documentation Hub

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25 linked technical documents
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